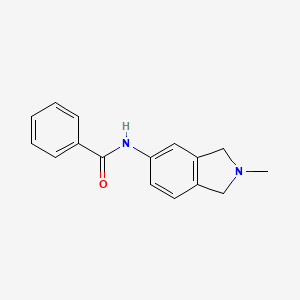![molecular formula C13H8ClN3O B11860467 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde CAS No. 62176-73-2](/img/structure/B11860467.png)
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine, leading to the formation of the desired pyrazolopyridine structure . The reaction is usually carried out in the presence of a base such as sodium bicarbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro substituent under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.
Reduction: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline: Similar structure but with a different substitution pattern.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Differ in the substitution pattern and additional functional groups.
Uniqueness
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62176-73-2 |
|---|---|
Molekularformel |
C13H8ClN3O |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
3-chloro-2-phenylpyrazolo[4,3-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-13-11-7-15-6-9(8-18)12(11)16-17(13)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
FOYRTRXYDVSAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



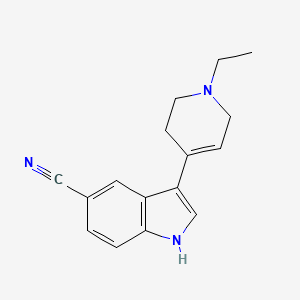
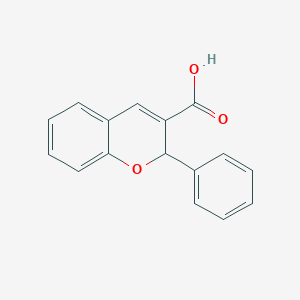

![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
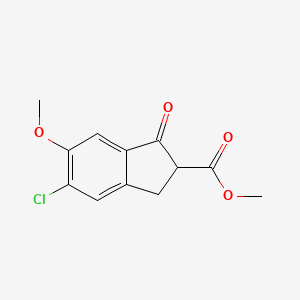
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
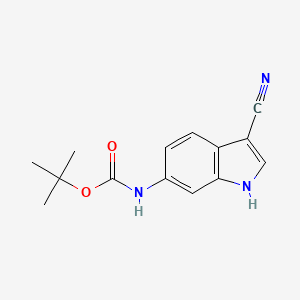

![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
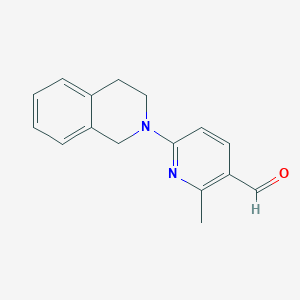

![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
